(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one
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Overview
Description
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic compound characterized by the presence of two fluorine atoms and an oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the use of enantioselective construction techniques. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core in the synthesis of tropane alkaloids . This method involves the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar techniques used for the synthesis of related bicyclic compounds, such as the use of stereoselective transformations and desymmetrization processes, would be employed.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions would depend on the desired products and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions would vary depending on the type of reaction and the reagents used. For example, oxidation reactions might yield different oxidized forms of the compound, while substitution reactions could result in the formation of various substituted derivatives.
Scientific Research Applications
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[32
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme-substrate interactions and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: It might be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects would depend on its specific applications. In general, the compound could interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (1S,2R,4S,5R)-2,4-dimethyl-8-oxa-bicyclo[3.2.1]oct-6-en-3-one
- (1S,2R,4S,5R)-1-(3-hydroxypropyl)-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Uniqueness
The uniqueness of (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one lies in the presence of the two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for studying the effects of fluorine substitution in bicyclic structures.
Properties
Molecular Formula |
C7H6F2O2 |
---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C7H6F2O2/c8-5-3-1-2-4(11-3)6(9)7(5)10/h1-6H/t3-,4+,5+,6- |
InChI Key |
MCOADYZBCGJIJF-GUCUJZIJSA-N |
Isomeric SMILES |
C1=C[C@H]2[C@H](C(=O)[C@H]([C@@H]1O2)F)F |
Canonical SMILES |
C1=CC2C(C(=O)C(C1O2)F)F |
Origin of Product |
United States |
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